Ethyl 5-amino-5-oxopentanoate
CAS No.: 56703-79-8
Cat. No.: VC7981760
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56703-79-8 |
---|---|
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.18 g/mol |
IUPAC Name | ethyl 5-amino-5-oxopentanoate |
Standard InChI | InChI=1S/C7H13NO3/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3,(H2,8,9) |
Standard InChI Key | YIQNVBGZFQXZPD-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCC(=O)N |
Canonical SMILES | CCOC(=O)CCCC(=O)N |
Introduction
Structural Analysis and Molecular Properties
Ethyl 5-amino-5-oxopentanoate (C₇H₁₃NO₃) belongs to the class of γ-ketoamides, characterized by a five-carbon backbone with an ethyl ester group at one terminus and both amino and oxo groups at the fifth carbon. This arrangement creates a bifunctional molecule capable of participating in diverse chemical reactions, including nucleophilic substitutions and condensations .
Molecular Geometry and Spectroscopic Signatures
The compound’s structure is defined by a planar amide group (-NH-C=O) and a flexible ethyl ester moiety. Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds, such as methyl 5-amino-5-oxopentanoate (C₆H₁₁NO₃), reveals distinct proton environments:
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δ 1.2–1.4 ppm: Triplet for the ethyl ester’s methyl group.
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δ 2.1–2.4 ppm: Multiplet for the methylene protons adjacent to the carbonyl.
Infrared (IR) spectroscopy typically shows strong absorptions at ~1650 cm⁻¹ (amide C=O stretch) and ~1730 cm⁻¹ (ester C=O stretch) .
Table 1: Comparative Molecular Data for Ethyl 5-Amino-5-Oxopentanoate and Analogues
Synthetic Methodologies
Esterification of Glutaramide Acid
The most plausible route to ethyl 5-amino-5-oxopentanoate involves the esterification of 5-amino-5-oxopentanoic acid (glutaramide acid) with ethanol under acidic catalysis. This method mirrors the synthesis of methyl 5-amino-5-oxopentanoate, where sulfuric acid facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the alcohol :
Reaction conditions typically involve refluxing at 70–80°C for 4–6 hours, yielding >85% crude product after solvent removal .
Physicochemical and Biochemical Properties
Solubility and Stability
Ethyl 5-amino-5-oxopentanoate is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its ester and amide groups. Hydrolytic stability under physiological conditions is likely limited, as esterases in vivo would cleave the ethyl group to yield 5-amino-5-oxopentanoic acid .
Biological Activity and ADME Profiling
Computational ADME (Absorption, Distribution, Metabolism, Excretion) predictions for structurally similar compounds, such as indoloquinazoline derivatives, indicate high gastrointestinal absorption and blood-brain barrier permeability . While specific data for ethyl 5-amino-5-oxopentanoate are lacking, its amide moiety may confer resistance to first-pass metabolism, enhancing oral bioavailability.
Applications in Organic and Medicinal Chemistry
Building Block for Heterocyclic Synthesis
The compound’s γ-ketoamide structure makes it a versatile precursor for synthesizing nitrogen-containing heterocycles. For instance, cyclocondensation with hydrazines could yield pyrazolone derivatives, which are pharmacophores in anti-inflammatory and antimicrobial agents .
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